1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
“1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves processes such as N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give an amine. The coupling of this amine with an acid (like 3-(4-fluorophenyl)propionic acid) and deprotection of Boc group yields the final compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include processes like defluorinative annulation . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope .Scientific Research Applications
Supramolecular Interactions and Crystal Structures
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied for its supramolecular interactions and crystal structures. Research by Gak Simić et al. (2021) on similar spirohydantoin-based compounds showed that these molecules can form hydrogen-bonded centrosymmetric synthons and three-dimensional networks. This is significant in understanding the material's molecular interactions and potential applications in crystal engineering and design.
Antiviral Applications
A variant of this compound, synthesized with different substitutions, has shown potential antiviral applications. Research by Apaydın et al. (2019) found that certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects on human coronavirus replication. This suggests potential for this chemical structure in antiviral drug development.
Antimicrobial Properties
Compounds containing elements of this compound structure have been investigated for their antimicrobial properties. Dalloul et al. (2017) synthesized derivatives with 1,2,4-triazole, piperidine, and sulfonamide moieties, finding significant activity against various microbial strains.
Anticonvulsant and Analgesic Activities
The compound has also been studied for its potential in treating convulsions and pain. Obniska et al. (2006) synthesized fluoro-substituted derivatives and tested their anticonvulsant activity, finding some compounds with promising effects. Similarly, Cohen et al. (1978) demonstrated that derivatives of this compound exhibit analgesic activity.
Antihypertensive Applications
Research into its analogs has also shown potential for antihypertensive applications. Caroon et al. (1981) found that certain diazaspiro[4.5]decan-2-one derivatives displayed properties consistent with alpha-adrenergic receptor blockers, indicating a potential role in blood pressure regulation.
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” might also interact with multiple targets.
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives, which have a similar structure, are known to affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to have a wide range of biological activities .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-17-11-9-15(10-12-17)18-20(26)24(19(25)16-7-3-1-4-8-16)21(23-18)13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWSWBCAQBPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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